molecular formula C10H16N5O13P3 B13708776 ((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate

((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate

Cat. No.: B13708776
M. Wt: 522.08 g/mol
InChI Key: ZKHQWZAMYRWXGA-IADJQYSOSA-N
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Description

Adenosine-13C10,15N5 5’-triphosphate sodium salt solution is a labeled form of adenosine triphosphate (ATP) where carbon-13 and nitrogen-15 isotopes are incorporated. This compound is crucial in various biochemical processes, serving as a primary energy carrier in cells. It is widely used in scientific research, particularly in studies involving metabolic pathways, enzyme activities, and cellular energy dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced chromatography techniques for purification, and stringent quality control measures to maintain isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Adenosine-13C10,15N5 5’-triphosphate sodium salt solution undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation. Conditions often involve buffered aqueous solutions at physiological pH and temperature .

Major Products Formed

The major products formed from the reactions of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are crucial intermediates in various metabolic pathways .

Scientific Research Applications

Adenosine-13C10,15N5 5’-triphosphate sodium salt solution has extensive applications in scientific research:

    Chemistry: Used in studies of reaction mechanisms and energy transfer processes.

    Biology: Essential in research on cellular metabolism, signal transduction, and enzyme kinetics.

    Medicine: Investigated for its role in energy metabolism disorders and potential therapeutic applications.

    Industry: Utilized in the development of biosensors and bioanalytical assays.

Mechanism of Action

The mechanism of action of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution involves its role as an energy carrier. It participates in the transfer of energy through the hydrolysis of its high-energy phosphate bonds. This energy is used to drive various biochemical reactions, including muscle contraction, protein synthesis, and cell division. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of phosphate groups and the release of energy .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine-13C10,15N5 5’-monophosphate sodium salt solution
  • Adenosine-15N5 5’-triphosphate disodium salt solution
  • Guanosine-13C10,15N5 5’-triphosphate disodium salt solution

Uniqueness

Adenosine-13C10,15N5 5’-triphosphate sodium salt solution is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This labeling allows for detailed studies using nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into the molecular dynamics and interactions of ATP in various biological systems .

Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

522.08 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

ZKHQWZAMYRWXGA-IADJQYSOSA-N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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